

Comparative performance of bismuth and zinc in battery anodes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Bismuth cation*

Cat. No.: *B1221676*

[Get Quote](#)

A Comparative Guide to Bismuth and Zinc in Battery Anodes

For Researchers, Scientists, and Drug Development Professionals

The quest for next-generation energy storage solutions has intensified the focus on anode materials that offer high capacity, long cycle life, and enhanced safety. Among the contenders, bismuth (Bi) and zinc (Zn) have emerged as promising candidates, each with a unique set of electrochemical properties. This guide provides an objective comparison of the performance of bismuth and zinc as battery anodes, supported by experimental data, detailed methodologies, and mechanistic insights to inform future research and development.

At a Glance: Bismuth vs. Zinc Anodes

Feature	Bismuth (Bi) Anode	Zinc (Zn) Anode
Primary Reaction	Alloying/De-alloying with cations (e.g., Li ⁺ , Na ⁺ , K ⁺)	Plating/Stripping of Zn metal
Theoretical Specific Capacity	~385 mAh/g (for Na, Mg)	~820 mAh/g
Theoretical Volumetric Capacity	High (~3800 mAh/cm ³)	High (~5855 mAh/cm ³)
Operating Voltage	Relatively low vs. Li/Li ⁺ , Na/Na ⁺	Low (-0.76 V vs. SHE)
Primary Challenge	Significant volume expansion during alloying	Dendrite formation, corrosion, and hydrogen evolution
Common Electrolytes	Organic (for Li, Na, K-ion batteries)	Aqueous (for Zn-ion batteries)

Quantitative Performance Comparison

The following tables summarize the key performance metrics for bismuth and zinc anodes as reported in the literature. It is crucial to note that the data is often presented for different battery systems, which can influence the results.

Table 1: Specific Capacity and Coulombic Efficiency

Anode Material	Battery System	Reported Specific Capacity (mAh/g)	Initial Coulombic Efficiency (%)	Average Coulombic Efficiency (%)	Source(s)
Bismuth	Na-ion	351.5 - 400	~65.9% (porous Bi)	>99% (with modifications)	[1]
K-ion	~392 (after 100 cycles)	-	>99%		
Mg-ion	>300	-	>98%		
Zinc	Aqueous Zn-ion	Practical capacity is cell-dependent	Often >98%	>99% (with modifications)	[2]
Zn-Bi Alloy	Aqueous Zn-ion	119.3 (after 1700 cycles)	-	-	

Table 2: Cycling Stability and Rate Capability

Anode Material	Battery System	Cycling Performance	Rate Capability	Source(s)
Bismuth	Na-ion	94.4% retention after 2000 cycles	319 mAh/g at 150 A/g (nanotubes)	[1]
K-ion		85% retention after 600 cycles	276 mAh/g at 1.6 A/g	
Mg-ion		90.7% retention over 200 cycles	-	
Zinc	Aqueous Zn-ion	>1000h in symmetric cells (modified)	Dependent on cell design and modifications	
Zn-Bi Alloy	Aqueous Zn-ion	Stable for 1000h in symmetric cells	-	

Experimental Protocols

Standardized testing is crucial for the accurate comparison of anode materials. While specific parameters may vary, the following outlines a general experimental workflow for evaluating bismuth and zinc anodes.

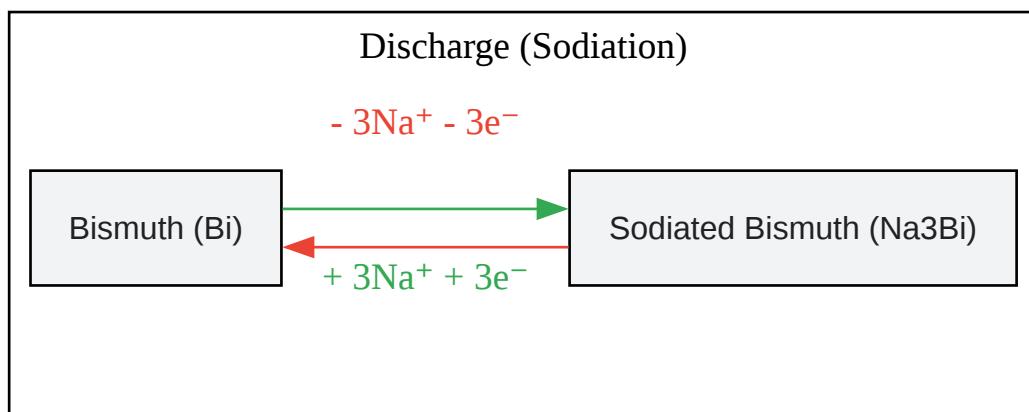
Anode Preparation

- Bismuth Anode:** Bismuth-based anodes are typically prepared by mixing the active material (e.g., Bi powder, Bi nanoparticles) with a conductive agent (e.g., carbon black) and a binder (e.g., polyvinylidene fluoride - PVDF) in a solvent (e.g., N-methyl-2-pyrrolidone - NMP) to form a slurry. This slurry is then cast onto a current collector (e.g., copper foil) and dried under vacuum.
- Zinc Anode:** Zinc anodes are often used as metallic foils. For composite anodes, zinc powder or zinc oxide can be mixed with a conductive agent and a binder, similar to the preparation of bismuth anodes, and cast on a current collector (e.g., stainless steel or copper foil).

Electrochemical Testing

- **Cell Assembly:** Half-cells are typically assembled in a glovebox under an inert atmosphere (for non-aqueous systems) or in ambient air (for aqueous systems). The prepared anode serves as the working electrode, while a suitable counter and reference electrode are used (e.g., sodium metal for Na-ion batteries, zinc foil for symmetric Zn-ion cells). A separator (e.g., glass fiber) is soaked in the electrolyte and placed between the electrodes.
- **Cyclic Voltammetry (CV):** CV is performed to identify the redox potentials of the electrochemical reactions. The cell is cycled within a specific voltage window at various scan rates.
- **Galvanostatic Cycling:** The battery is charged and discharged at a constant current between defined voltage limits to evaluate the specific capacity, coulombic efficiency, and cycling stability.
- **Rate Capability Test:** The cell is cycled at progressively increasing current densities to assess the anode's performance under high-power conditions.
- **Electrochemical Impedance Spectroscopy (EIS):** EIS is used to investigate the charge transfer resistance and ion diffusion kinetics within the battery.

Mechanistic Insights and Visualizations

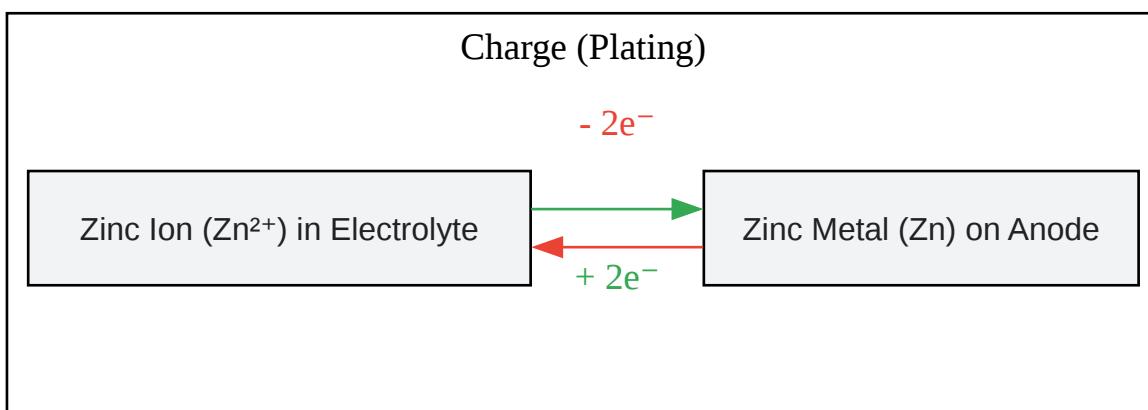

The fundamental electrochemical mechanisms of bismuth and zinc anodes differ significantly, which dictates their respective advantages and challenges.

Bismuth Anode: Alloying Mechanism

Bismuth anodes function through an alloying/de-alloying mechanism with the charge-carrying cations of the electrolyte. For instance, in a sodium-ion battery, the reaction proceeds as follows:

This process involves a significant change in the volume of the anode material, which can lead to pulverization and loss of electrical contact, thereby affecting the cycling stability.

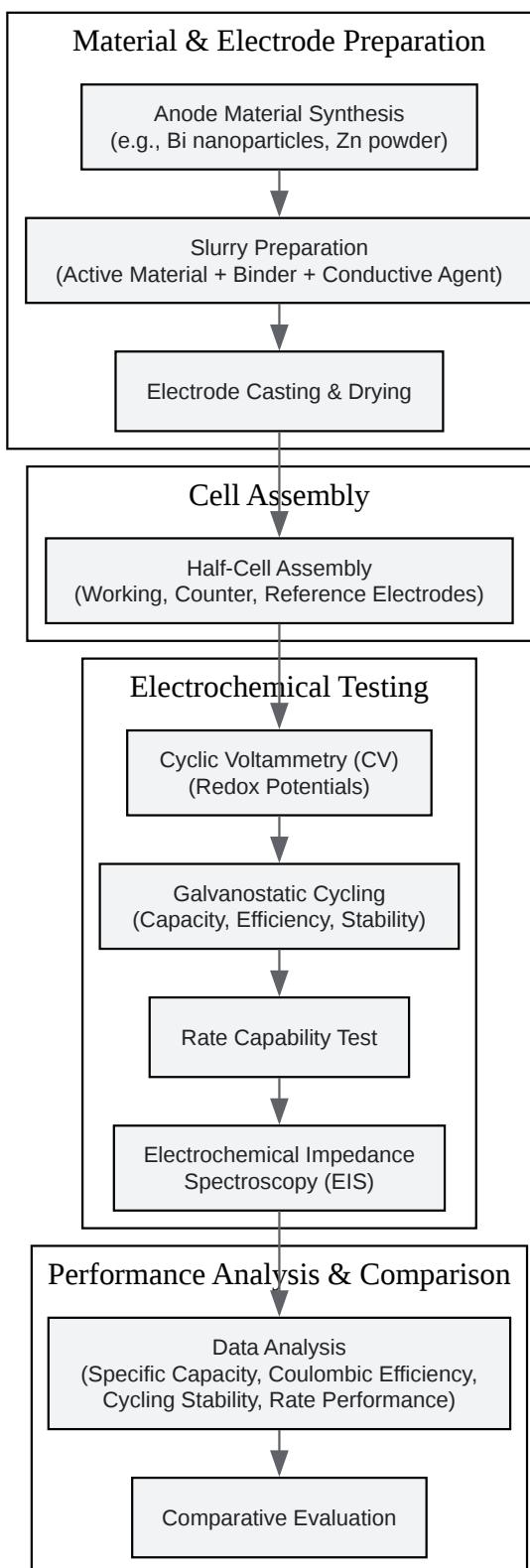
[Click to download full resolution via product page](#)


Bismuth anode alloying/de-alloying mechanism.

Zinc Anode: Plating and Stripping Mechanism

Zinc anodes in aqueous zinc-ion batteries operate via the reversible plating and stripping of metallic zinc on the electrode surface:

The primary challenges with this mechanism are the non-uniform deposition of zinc, which leads to the formation of dendrites that can cause short circuits, and parasitic side reactions with the aqueous electrolyte, such as hydrogen evolution and corrosion.



[Click to download full resolution via product page](#)

Zinc anode plating and stripping mechanism.

Experimental Workflow for Anode Evaluation

The following diagram illustrates a typical workflow for the comparative evaluation of battery anode materials.

[Click to download full resolution via product page](#)

Experimental workflow for anode performance evaluation.

Conclusion

Both bismuth and zinc present compelling attributes as anode materials for future battery technologies. Zinc stands out with its exceptionally high theoretical specific capacity and its suitability for safe, aqueous battery systems. However, the challenges of dendrite growth and parasitic side reactions must be overcome for practical, long-term applications. Alloying zinc with bismuth has shown promise in mitigating these issues.

Bismuth, on the other hand, offers a high volumetric capacity and avoids the dendrite issues inherent to zinc. Its primary drawback is the significant volume change during cycling, which necessitates strategies like nanostructuring or compositing with carbonaceous materials to ensure mechanical integrity and stable performance. The choice between bismuth and zinc will ultimately depend on the specific requirements of the battery application, including the desired energy density, power density, cycle life, cost, and safety. Further research into materials engineering and electrolyte optimization is critical to unlock the full potential of both these promising anode materials.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative performance of bismuth and zinc in battery anodes]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1221676#comparative-performance-of-bismuth-and-zinc-in-battery-anodes>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com